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Compound of Interest

Compound Name: Olopatadine N-Oxide

CAS No.: 203188-31-2

Cat. No.: B1140998

Get Quote

Introduction: The Critical Role of Metabolite
Reference Standards
Olopatadine is a potent selective antihistamine and mast cell stabilizer, widely used in the

treatment of allergic conjunctivitis and rhinitis[1]. During drug development and routine

therapeutic monitoring, a comprehensive understanding of its metabolic fate is a regulatory and

scientific necessity. Olopatadine is metabolized in humans to form two primary metabolites: N-

desmethyl olopatadine and Olopatadine N-Oxide[1][2].

Olopatadine N-Oxide, also known as Olopatadine Related Compound B in certain

pharmacopoeias, is a significant metabolite formed via flavin-containing monooxygenases

(FMOs)[1][3][4]. As per regulatory guidelines from bodies like the FDA, metabolites that are

present at significant concentrations in humans must be identified, quantified, and assessed for

safety[5][6]. Therefore, a highly purified and well-characterized reference standard of

Olopatadine N-Oxide is indispensable for:

Pharmacokinetic (PK) Studies: To accurately quantify its concentration in biological matrices

like plasma and urine, establishing its formation and elimination profile[2].
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Impurity Profiling: To identify and quantify it as a potential impurity in the drug substance or

degradation product in the drug product[3][7].

Bioequivalence Studies: To compare metabolite profiles between a generic product and the

reference listed drug[8].

Metabolic Stability Assays: To serve as a definitive marker in in vitro assays using liver

microsomes or other enzyme systems.

This document provides detailed protocols for the use of Olopatadine N-Oxide as a reference

standard in modern analytical workflows, focusing on High-Performance Liquid

Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass

Spectrometry (LC-MS/MS).

Physicochemical Properties & Handling
A reference standard's integrity begins with its proper characterization and handling. The

material should be of the highest possible purity, accompanied by a comprehensive Certificate

of Analysis (CoA) detailing its identity, purity, and any residual solvents or inorganic

impurities[9][10].

Property Value Source

IUPAC Name

(Z)-3-{2-

(Carboxymethyl)dibenzo[b,e]ox

epin-11(6H)-ylidene}-N,N-

dimethylpropan-1-amine oxide

[3]

CAS Number
203188-31-2 / 173174-07-7

(isomer dependent)
[3][11]

Molecular Formula C₂₁H₂₃NO₄ [3]

Molecular Weight 369.41 g/mol Calculated

Appearance White to Off-White Solid Supplier Data

Solubility
Soluble in Methanol,

Acetonitrile, DMSO
General Knowledge
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Stability Considerations: N-oxide metabolites can be prone to instability, particularly thermal

degradation or in-source reduction back to the parent drug during mass spectrometry analysis.

[12][13] It is crucial to handle these compounds with care. Stock solutions should be stored at

-20°C or lower, protected from light, and their stability evaluated under various conditions

(bench-top, freeze-thaw cycles) as part of method validation[14].

Protocol 1: HPLC-UV Method for Purity Assessment
and Separation
This protocol describes a reversed-phase HPLC method designed to separate Olopatadine

from its N-Oxide metabolite, suitable for purity assessment of the reference standard or for

monitoring its formation in stability or in vitro studies.

Scientific Principle
The separation relies on the differential partitioning of the analytes between a non-polar

stationary phase (e.g., C18) and a polar mobile phase[15]. Olopatadine N-Oxide is more polar

than its parent drug, Olopatadine, due to the presence of the N-oxide functional group.

Consequently, it will elute earlier from the reversed-phase column under typical conditions. A

gradient elution is employed to ensure adequate resolution and efficient elution of both

compounds within a reasonable runtime.

Step-by-Step Protocol
Preparation of Standard Solutions:

Accurately weigh ~5 mg of Olopatadine N-Oxide reference standard and dissolve in a

volumetric flask using methanol to create a 1.0 mg/mL stock solution.

Similarly, prepare a 1.0 mg/mL stock solution of Olopatadine.

Prepare a working "Resolution Solution" containing approximately 20 µg/mL of each

compound by diluting the stock solutions in the mobile phase A.

Chromatographic Conditions:

The following table outlines a robust starting point for method development.
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Parameter Recommended Condition Rationale

Column C18, 150 x 4.6 mm, 3.5 µm

Provides good retention and

resolution for these compound

types.[16]

Mobile Phase A 0.1% Formic Acid in Water

Acidified mobile phase

improves peak shape for basic

analytes by ensuring

consistent protonation.

Mobile Phase B
0.1% Formic Acid in

Acetonitrile

Acetonitrile is a common

organic modifier with a good

UV window.[17]

Gradient

0-2 min: 15% B2-12 min: 15%

to 70% B12-13 min: 70% to

15% B13-18 min: 15% B (Re-

equilibration)

A scouting gradient helps to

establish elution times and can

be optimized for speed.[17]

Flow Rate 1.0 mL/min
Standard for a 4.6 mm ID

column.

Column Temp. 30 °C
Maintains consistent retention

times and improves efficiency.

Injection Vol. 10 µL

Adjustable based on

concentration and detector

sensitivity.

UV Detection 220 nm or 298 nm
Olopatadine has absorbance

maxima in these regions.[18]

System Suitability and Analysis:

Inject the mobile phase or a blank solvent to establish a baseline.

Inject the Resolution Solution five times.
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Acceptance Criteria: The resolution between the Olopatadine N-Oxide and Olopatadine

peaks should be >2.0. The relative standard deviation (RSD) for the peak areas should be

<2.0%.

Once system suitability is confirmed, proceed with the analysis of test samples.

Workflow Visualization

Sample & Standard Preparation HPLC Analysis Data Processing

Weigh & Dissolve
Olopatadine N-Oxide RS

Prepare Resolution
Solution (Parent + N-Oxide)

System Suitability
(Inject Resolution Solution) Inject Samples
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(220 nm) Peak Integration Quantification &
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Click to download full resolution via product page

Caption: HPLC-UV workflow for purity assessment.

Protocol 2: LC-MS/MS Method for Quantification in
Biological Matrices
This protocol provides a highly sensitive and selective method for quantifying Olopatadine N-
Oxide in human plasma, essential for pharmacokinetic studies.

Scientific Principle
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity

and selectivity by combining the separation power of HPLC with the specific detection of mass

spectrometry.[19] The analysis is performed in Multiple Reaction Monitoring (MRM) mode,

where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented,

and a specific product ion is monitored. This precursor → product ion transition is unique to the

analyte, minimizing interference from the complex biological matrix.[14]

Step-by-Step Protocol
Preparation of Standards and QC Samples:
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Prepare a 1.0 mg/mL stock solution of Olopatadine N-Oxide in methanol.

Perform serial dilutions in methanol:water (1:1) to create working standard solutions for

spiking.

Spike blank human plasma with working standards to create a calibration curve (e.g., 0.1

to 200 ng/mL).

Prepare Quality Control (QC) samples at low, medium, and high concentrations in the

same manner.

Sample Preparation (Protein Precipitation):

Rationale: This is a rapid and effective method to remove the majority of plasma proteins

which can interfere with the analysis. Acetonitrile is often preferred over methanol as it can

result in less conversion of N-oxides back to the parent drug in some cases.[12]

To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of ice-cold

acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled

Olopatadine N-Oxide or a structurally similar compound).

Vortex vigorously for 1 minute.

Centrifuge at >10,000 x g for 10 minutes at 4°C.

Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for injection.

LC-MS/MS Conditions:
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Parameter Recommended Condition Rationale

LC Column
UPLC C18, 50 x 2.1 mm, 1.7

µm

Smaller particle sizes provide

higher efficiency and are

suitable for fast LC-MS

analysis.[14]

Mobile Phase A
5 mM Ammonium Formate in

Water, pH 3.5

Ammonium formate is a

volatile buffer compatible with

mass spectrometry.

Mobile Phase B
Acetonitrile with 0.1% Formic

Acid

Provides good peak shape and

ionization efficiency.

Gradient
Fast gradient, e.g., 5% to 95%

B in 2.0 min

Rapid elution is key for high-

throughput bioanalysis.

Flow Rate 0.5 mL/min
Appropriate for a 2.1 mm ID

column.

Ionization Source
Electrospray Ionization (ESI),

Positive Mode

ESI is a "soft" ionization

technique suitable for N-

oxides; the tertiary amine is

readily protonated.[13]

MRM Transitions

Olopatadine: m/z 338 →

165Olopatadine N-Oxide: m/z

354 → 336

The parent drug transition is

known.[18] The N-oxide

transition corresponds to

[M+H]⁺ → [M+H - H₂O]⁺, a

characteristic loss for N-

oxides.

Source Temp. 500 °C
Optimize for signal intensity

and stability.

Data Analysis:

Construct the calibration curve by plotting the peak area ratio (Analyte/Internal Standard)

against the nominal concentration.
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Use a weighted (1/x²) linear regression to fit the curve.

Quantify unknown samples using the regression equation.

The results for QC samples must fall within ±15% of the nominal value (±20% at the Lower

Limit of Quantification).

Bioanalytical Workflow Visualization

Plasma Sample Preparation LC-MS/MS Analysis Data Quantification

100 µL Plasma
(Calibrator, QC, Unknown)

Add 300 µL Acetonitrile
with Internal Standard Vortex & Centrifuge Inject Supernatant Fast UPLC Separation ESI+ Ionization MRM Detection

(m/z 354 → 336) Generate Calibration Curve Calculate Concentration
(Peak Area Ratio)

Click to download full resolution via product page

Caption: Bioanalytical workflow for LC-MS/MS quantification.

Trustworthiness and Method Validation
The protocols described herein provide a foundation for robust analytical methods. To ensure

trustworthiness, these methods must be fully validated according to regulatory guidelines (e.g.,

FDA or ICH M10).[6] Key validation parameters include:

Selectivity: Demonstrating no significant interference at the retention time of the analyte and

internal standard in blank matrix from at least six different sources.[14]

Accuracy and Precision: Assessed by analyzing QC samples against a calibration curve over

at least three separate runs.

Matrix Effect: Evaluating the potential for ion suppression or enhancement from the biological

matrix.

Stability: Confirming the analyte's stability in the biological matrix under various storage and

processing conditions (freeze-thaw, bench-top, long-term storage).[14] This is especially

critical for potentially labile N-oxide metabolites.[13][20]
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By employing a fully characterized Olopatadine N-Oxide reference standard and adhering to

rigorous validation principles, researchers can generate accurate and reliable data crucial for

advancing drug development and ensuring patient safety.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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